molecular formula C13H13NO2 B1305756 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3449-49-8

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1305756
CAS No.: 3449-49-8
M. Wt: 215.25 g/mol
InChI Key: JEPVUVSCDRJVCQ-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The structure of this compound includes a methoxy group at the 6th position and a tetrahydrocarbazole core, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindole with cyclohexanone in the presence of an acid catalyst to form the desired tetrahydrocarbazole structure . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPVUVSCDRJVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250108
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3449-49-8
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from p-anisidine and 2-(hydroxymethylene)cyclohexanone in a similar manner as described in Example 1 to give a tan solid. 1H-NMR (CDCl3): δ 8.77 (br s, 1H), 7.32 (d, 1H), 7.06 (d, 1H), 7.03 (s, 1H), 3.88 (s, 3H), 2.98 (t, 2H), 2.66 (t, 2H), 2.28 (quint, 2H); MS m/z 216 (M+1).
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Synthesis routes and methods II

Procedure details

232 g. (1 mole) of cyclohexanedione-mono-p-methoxyphenylhydrazone, 1200 ml. of water, 350 g. of sulfuric acid (65 Be) and 100 ml. of ethanol are allowed to boil under reflux for three hours. After cooling down, the mixture is filtered with suction and rendered free from acid by washing with water. The resultant 6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one melts at 222° C. and gives a yield of 193 g. (=90% of the theoretical).
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Q & A

Q1: What are the key structural features of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one revealed by its crystal structure?

A1: The crystal structure of this compound reveals several important structural characteristics []:

  • Non-planar carbazole unit: The carbazole unit, composed of a benzene ring fused to a pyrrole ring, is not planar. The dihedral angle between these two rings is 1.69° [].
  • Envelope conformation of cyclohexene ring: The cyclohexene ring within the molecule adopts an envelope conformation [].
  • Intermolecular interactions: The crystal structure is stabilized by C—H⋯O and N—H⋯O hydrogen bonds between molecules. Additionally, a C—H⋯π interaction is observed, involving the benzene ring of the molecule [].

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